molecular formula C29H28O3 B8488539 ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate

ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate

Cat. No.: B8488539
M. Wt: 424.5 g/mol
InChI Key: GGTTXTQMUROWRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate is a complex organic compound with a unique structure that includes a benzyloxycyclopropyl group, an ethyl group, and a phenylethynyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the benzyloxycyclopropyl group: This can be achieved through the reaction of benzyl alcohol with cyclopropyl bromide in the presence of a base such as sodium hydride.

    Attachment of the ethyl group: This step involves the alkylation of the intermediate product with ethyl iodide.

    Formation of the phenylethynyl group: This can be done through a Sonogashira coupling reaction between a phenylacetylene derivative and the intermediate product.

    Esterification: The final step involves the esterification of the intermediate product with benzoic acid in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzoates.

Scientific Research Applications

ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate can be compared with other similar compounds, such as:

    Ethyl4-[4-(1-benzyloxycyclopropyl)-3-methyl-phenylethynyl]-benzoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl4-[4-(1-benzyloxycyclopropyl)-3-propyl-phenylethynyl]-benzoate: Similar structure but with a propyl group instead of an ethyl group.

    Ethyl4-[4-(1-benzyloxycyclopropyl)-3-ethyl-phenylethynyl]-benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H28O3

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 4-[2-[3-ethyl-4-(1-phenylmethoxycyclopropyl)phenyl]ethynyl]benzoate

InChI

InChI=1S/C29H28O3/c1-3-25-20-23(11-10-22-12-15-26(16-13-22)28(30)31-4-2)14-17-27(25)29(18-19-29)32-21-24-8-6-5-7-9-24/h5-9,12-17,20H,3-4,18-19,21H2,1-2H3

InChI Key

GGTTXTQMUROWRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C#CC2=CC=C(C=C2)C(=O)OCC)C3(CC3)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Using General Procedure F; 1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene (Intermediate 90, 90.0 mg, 0.33 mmol) and ethyl-4-iodo benzoate (Reagent A, 100.0 mg, 0.36 mmol) in triethylamine (5 mL) was treated with copper(I)iodide (21.0 mg, 0.11 mmol) and sparged with argon for 5 minutes. Dichlorobis(triphenylphosphine)palladium(II) (77 mg, 0.11 mmol) was added and the reaction mixture was stirred overnight at room temperature. Column chromatography (2-4% EtOAc—hexanes) afforded 100.0 mg (72%) of the title compound.
Name
1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step Two
Yield
72%

Synthesis routes and methods II

Procedure details

Using General Procedure F; 1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene (Intermediate 90, 90.0 mg, 0.33 mmol) and ethyl-4-iodo benzoate (Reagent A, 100.0 mg, 0.36 mmol) in triethylamine (5 mL) was treated with copper(I)iodide (21.0 mg, 0.11 mmol) and sparged with argon for 5 minutes. Dichlorobis(triphenylphosphine)palladium(II) (77 mg, 0.11 mmol) was added and the reaction mixture was stirred overnight at room temperature. Column chromatography (2-4% EtOAc-hexanes) afforded 100.0 mg (72%) of the title compound.
Name
1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl-4-iodo benzoate
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Reagent A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

Using General Procedure F; 1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene (Intermediate 90, 90.0 mg, 0.33 mmol) and ethyl-4-iodo benzoate (Reagent A, 100.0 mg, 0.36 mmol) in triethylamine (5 mL) was treated with copper(I)iodide (21.0 mg, 0.11 mmol) and sparged with argon for 5 minutes. Dichlorobis(triphenylphosphine)palladium(II) (77 mg, 0.11 mmol) was added and the reaction mixture was stirred overnight at room temperature. Column chromatography (2-4% EtOAc-hexanes) afforded 100.0 mg (72%) of the title compound.
Name
1-ethynyl-4-(1-benzyloxycyclopropyl)-3-ethyl-benzene
Quantity
90 mg
Type
reactant
Reaction Step One
Name
Intermediate 90
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper(I)iodide
Quantity
21 mg
Type
catalyst
Reaction Step One
Quantity
77 mg
Type
catalyst
Reaction Step Two
Yield
72%

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